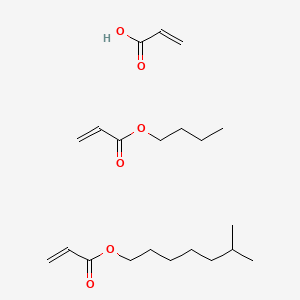
Butyl prop-2-enoate;6-methylheptyl prop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate: , 6-methylheptyl prop-2-enoate , and prop-2-enoic acid are organic compounds that belong to the family of acrylates. These compounds are characterized by the presence of the propenoate group, which is a derivative of acrylic acid. They are commonly used in the production of polymers, resins, and various industrial applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Butyl prop-2-enoate
-
6-methylheptyl prop-2-enoate
-
Prop-2-enoic acid
Reaction Conditions: The hydrolysis reaction is typically carried out in the presence of a strong acid or base, while the oxidation process involves the use of oxygen and a catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Butyl prop-2-enoate: and 6-methylheptyl prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- These compounds can be reduced to their corresponding alcohols .
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
-
Substitution
- The ester group in these compounds can be substituted with other functional groups .
Reagents and Conditions: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Butyl prop-2-enoate: , 6-methylheptyl prop-2-enoate , and prop-2-enoic acid have a wide range of applications in scientific research:
-
Chemistry
- Used as monomers in the synthesis of polymers and copolymers .
- Serve as intermediates in organic synthesis.
-
Biology
-
Medicine
-
Industry
- Used in the production of coatings, adhesives, and sealants .
- Serve as additives in the formulation of paints and varnishes.
Mechanism of Action
The mechanism of action of these compounds is primarily based on their reactivity towards various chemical reagents:
Molecular Targets: The ester and carboxylic acid groups in these compounds are reactive towards nucleophiles and electrophiles.
Pathways Involved: The compounds can undergo polymerization, esterification, and hydrolysis reactions, which are essential in their applications in polymer chemistry and material science.
Comparison with Similar Compounds
Butyl prop-2-enoate: , 6-methylheptyl prop-2-enoate , and prop-2-enoic acid can be compared with other acrylates and methacrylates:
-
Similar Compounds
- Methyl prop-2-enoate
- Ethyl prop-2-enoate
- Butyl methacrylate
- Methyl methacrylate
-
Uniqueness
These compounds are distinguished by their specific alkyl groups, which affect their solubility, boiling points, and reactivity, making them suitable for different applications in industry and research .
Properties
CAS No. |
63793-44-2 |
|---|---|
Molecular Formula |
C21H36O6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;6-methylheptyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C7H12O2.C3H4O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
CFWSRINOMBYLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(C)CCCCCOC(=O)C=C.C=CC(=O)O |
Related CAS |
63793-44-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

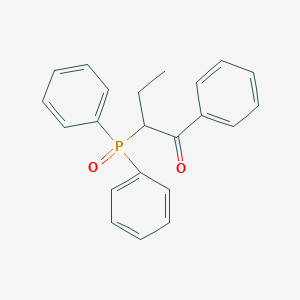
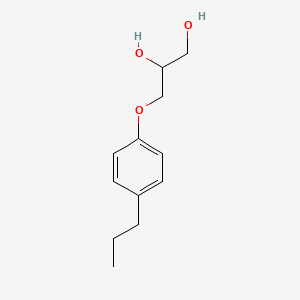
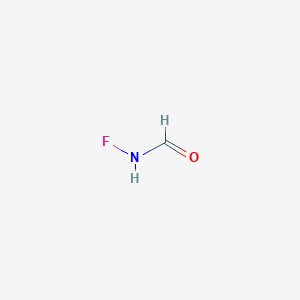
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
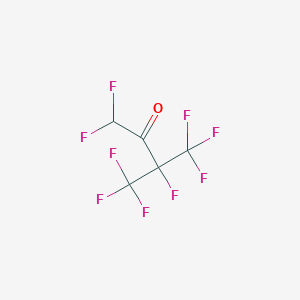
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
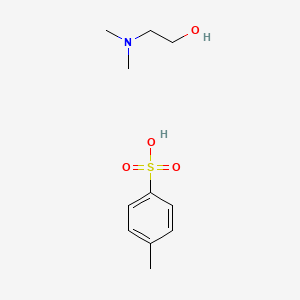
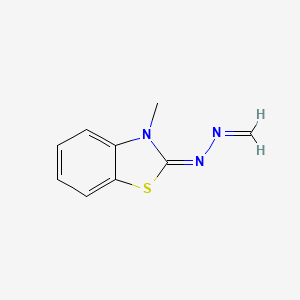
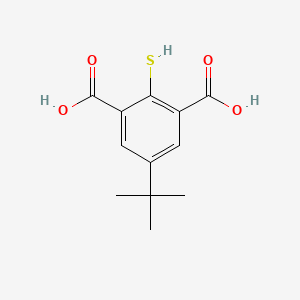
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
